2-クロロ-5-フルオロピリジン

概要

説明

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, including compounds similar to 2-Chloro-5-fluoropyridine, involves halogen dance reactions. These methods allow for the selective introduction of halogen atoms into the pyridine ring, providing access to a variety of functionalized pyridines suitable for further chemical manipulations (Wu et al., 2022).

Molecular Structure Analysis

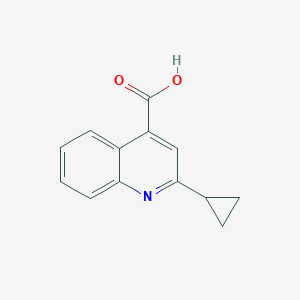

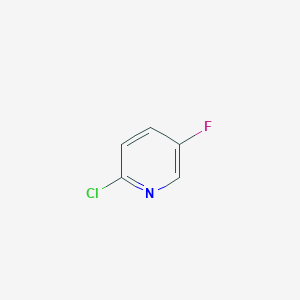

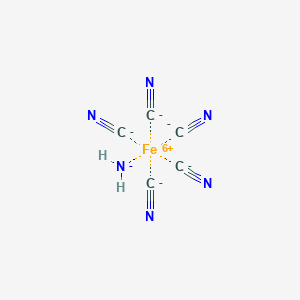

The molecular structure of 2-Chloro-5-fluoropyridine features a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively. This arrangement influences the electronic distribution within the molecule, impacting its reactivity and interactions with other chemical species. Studies on similar halogenated pyridines have shown that the positions of the halogen atoms play a crucial role in determining the compound's physical and chemical properties.

Chemical Reactions and Properties

2-Chloro-5-fluoropyridine participates in various chemical reactions, including nucleophilic substitution, due to the presence of electronegative halogen atoms that activate the pyridine ring towards nucleophilic attack. Chemoselective amination of similar halogenated pyridines has been demonstrated, showcasing the ability to selectively replace halogen atoms with amino groups under specific conditions (Stroup et al., 2007).

科学的研究の応用

フッ素化ピリジンの合成

2-クロロ-5-フルオロピリジンは、フッ素化ピリジンの合成に使用されます . フルオロピリジンは、塩素化および臭素化された類似体よりも塩基性が低く、通常は反応性が低いです . それらは、芳香族環に強い電子求引置換基が存在するため、興味深く、独特の物理的、化学的、および生物学的特性を持っています .

除草剤および殺虫剤の調製

2-クロロ-5-フルオロピリジンは、いくつかの除草剤および殺虫剤の合成のための出発物質として使用できます . リード構造にフッ素原子を導入することは、改善された物理的、生物学的、および環境的特性を持つ新しい農産物を探す上で、最も一般的に使用される化学修飾の1つです .

AMPA ポテンシェーターの合成

Baltz-Schiemann 反応は、2-アミノ-5-フルオロピリジンの合成に適用されました。これは、AMPA ポテンシェーターとして作用するピリドチアジアゼン 1,1-ジオキシドの合成のための出発物質です .

フッ素化医薬品および農薬候補の調製

50 年以上にわたり、多くのフッ素化医薬品および農薬候補が発見され、フッ素化化学物質の開発に対する関心は着実に高まっています . フッ素化合成ブロックおよび有効なフッ素化試薬の可用性の高さ、広く信頼できるフッ素化技術、およびフッ素化学の基本および高度な知識の蓄積により、この分野における開発は急速に加速しました .

5-フルオロ-2-アミノピリミジンの合成

2-クロロ-5-フルオロピリミジンは、K2CO3 の存在下、さまざまなアミンと反応させることにより、C-N 結合形成反応を介して、5-フルオロ-2-アミノピリミジンの調製のための出発物質として使用できます .

生物学的用途のためのイメージング剤の調製

さまざまな生物学的用途のための潜在的なイメージング剤として特別な関心を集めている、18F 置換ピリジンの合成経路が、2-、3-、4-フルオロピリジンおよびジ-およびポリ-フルオロピリジンの調製のためのいくつかの合成方法とともにレビューされます<a aria-label="1: " data-citationid="e7c1a9c4-30

Safety and Hazards

2-Chloro-5-fluoropyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用機序

Target of Action

2-Chloro-5-fluoropyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds. The specific targets of 2-Chloro-5-fluoropyridine can vary depending on the final compound it is used to synthesize. It is known to affect the respiratory system .

Mode of Action

The mode of action of 2-Chloro-5-fluoropyridine is largely dependent on the specific reactions it is involved in. As a building block, it can participate in various chemical reactions to form complex organic compounds . For instance, it can undergo a series of transformations under basic conditions to form different intermediates .

Biochemical Pathways

2-Chloro-5-fluoropyridine is involved in the synthesis of fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . The specific biochemical pathways affected by 2-Chloro-5-fluoropyridine would depend on the final compound it is used to synthesize.

Result of Action

The molecular and cellular effects of 2-Chloro-5-fluoropyridine are largely dependent on the specific reactions it is involved in and the final compounds it is used to synthesize. As a building block in the synthesis of various organic compounds, it can contribute to the properties and activities of these compounds .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-fluoropyridine can be influenced by various environmental factors. These can include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific catalysts used . More research is needed to fully understand how these and other environmental factors influence the action of 2-Chloro-5-fluoropyridine.

特性

IUPAC Name |

2-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGXQLSFJCIDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382306 | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31301-51-6 | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers primarily focus on describing novel synthetic processes for producing 3-substituted 2-chloro-5-fluoropyridine or its salts. [, ] For instance, one of the papers, "Methodes de production de 2-chloro-5-fluoropyridine 3-substitue ou de son sel," outlines methods for synthesizing these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)

![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)